Physicochemical Profiling and Application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
Physicochemical Profiling and Application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern lead optimization, I approach 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) [1] not merely as a chemical building block, but as a highly strategic, sp3 -enriched scaffold.
In contemporary drug discovery, escaping the "flatland" of purely aromatic molecules is critical for improving clinical success rates. The integration of the tetrahydropyran (THP) ring into this molecule provides a saturated, oxygen-containing moiety that inherently improves aqueous solubility and modulates lipophilicity compared to traditional phenyl or pyridyl substituents. Concurrently, the pyrazole core acts as an electron-withdrawing heteroaromatic system, which significantly increases the electrophilicity of the C4-aldehyde. This makes the aldehyde an exceptionally reactive handle for late-stage functionalization, allowing researchers to rapidly generate diverse libraries of lead-like compounds.
Quantitative Physicochemical Baseline
Before deploying this scaffold in synthetic workflows, establishing a rigorous physicochemical baseline is mandatory. The table below summarizes the core quantitative metrics that dictate the molecule's behavior in both synthetic and biological environments.
| Physicochemical Property | Value / Characteristic |
| Chemical Name | 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde |
| CAS Registry Number | 1342469-23-1 |
| Molecular Formula | C 9 H 12 N 2 O 2 |
| Molecular Weight | 180.20 g/mol |
| Topological Polar Surface Area (TPSA) | 46.17 Ų |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 4 (2x Pyrazole N, 1x Aldehyde O, 1x Ether O) |
| Predicted LogP | 0.8 – 1.2 |
| Rotatable Bonds | 2 |
Core Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols have been designed as self-validating systems. I have selected these specific methodologies based on the unique structural liabilities and advantages of the THP-pyrazole-aldehyde scaffold.
Methodology A: High-Throughput Lipophilicity (LogD/P) Determination
The Causality: Computational models frequently miscalculate the complex desolvation penalties associated with the THP ether oxygen interacting with the adjacent pyrazole π -system. Empirical validation is non-negotiable. We utilize a miniaturized shake-flask method coupled with UPLC-MS, as validated by [2], to prevent the formation of octanol emulsions and eliminate DMSO cosolvent artifacts.
Step-by-Step Protocol:
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Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO.
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Desolvation: Dispense 10 µL of the stock into a 96-well plate and evaporate the DMSO entirely under a gentle stream of nitrogen. Causality: Removing DMSO ensures it does not act as a cosolvent, which would artificially lower the measured LogP.
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Partitioning: Add 400 µL of 1-octanol and 400 µL of aqueous phosphate buffer (pH 7.4) to the well.
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Equilibration: Seal the plate and agitate on a plate shaker at 300 rpm for 2 hours at 25°C. Centrifuge at 3000 x g for 15 minutes to ensure crisp phase separation.
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Quantification: Sample both the organic and aqueous layers independently. Quantify the concentration of the compound using Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
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Self-Validation System: Include a highly lipophilic standard (e.g., propranolol) and a hydrophilic standard (e.g., atenolol) in the same 96-well plate. The assay is only considered valid if the experimental LogD values of these controls fall within ± 0.1 log units of their known literature values.
Methodology B: Synthetic Derivatization via Reductive Amination
The Causality: The electron-withdrawing nature of the pyrazole ring renders the C4-aldehyde highly susceptible to nucleophilic attack. To convert this aldehyde into a stable amine, Sodium Triacetoxyborohydride (NaBH(OAc) 3 ) is the reagent of choice. As established by [3], NaBH(OAc) 3 is uniquely mild; it selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde, and it perfectly tolerates the THP ether linkage.
Step-by-Step Protocol:
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Imine Formation: Dissolve the pyrazole-aldehyde (1.0 eq) and the target primary or secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.
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Reduction: Add NaBH(OAc) 3 (1.5 eq) portion-wise to the stirring solution at room temperature under a nitrogen atmosphere. Causality: DCE is preferred over THF as it accelerates the reaction rate and minimizes side-product formation.
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Incubation: Stir the mixture for 2–4 hours.
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Quenching: Terminate the reaction by adding saturated aqueous NaHCO 3 and stir for 15 minutes to decompose unreacted hydride.
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Isolation: Extract the product with dichloromethane, dry the organic layer over MgSO 4 , and purify via flash column chromatography.
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Self-Validation System: The reaction progress must be continuously monitored via LC-MS. The protocol is validated when the M+ mass of the starting aldehyde completely disappears, replaced exclusively by the M+ mass of the target amine, confirming no over-reduction to the corresponding alcohol occurred.
Methodology C: Microsomal Stability Assay (In Vitro ADME)
The Causality: While the sp3 -hybridized THP ring improves solubility, the carbon atoms alpha to the ether oxygen are classic metabolic soft spots, highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Determining the intrinsic clearance ( CLint ) early prevents late-stage pharmacokinetic failures, adhering to the predictive models outlined by [4].
Step-by-Step Protocol:
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Pre-incubation: Combine the compound (1 µM final concentration) with Human Liver Microsomes (HLM) (0.5 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2 . Incubate at 37°C for 5 minutes.
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Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
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Sampling: Remove 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).
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Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point.
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Analysis: Centrifuge at 4000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
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Self-Validation System: Run concurrent incubations with a known high-clearance positive control (e.g., verapamil) and a negative control lacking NADPH. The assay is validated only if the positive control degrades rapidly and the negative control shows zero degradation, proving that clearance is strictly CYP-dependent and not due to chemical instability.
Workflow Visualization
The following diagram illustrates the logical relationship between the physicochemical profiling and synthetic derivatization of the scaffold, culminating in a data-driven Go/No-Go decision for lead generation.
Workflow for the characterization and derivatization of the pyrazole-aldehyde scaffold.
References
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CymitQuimica / Sigma-Aldrich. "1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) Properties and Specifications." Chemical Catalog.
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Henchoz, Y., et al. "High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists." Journal of Medicinal Chemistry, 2008, 51(3), 396-399.
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
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Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999, 27(11), 1350-1359.
